1-Ethyl-4-(4-methylphenoxy)benzene
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Overview
Description
1-Ethyl-4-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an ethyl group at the 1-position and a 4-methylphenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-methylphenoxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkyl halide with a phenoxide ion. For this compound, 4-methylphenol (p-cresol) can be reacted with 1-bromo-4-ethylbenzene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products:
Nitration: Nitro derivatives of the benzene ring.
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
1-Ethyl-4-(4-methylphenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various biochemical pathways, including those involving enzyme inhibition or activation . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
1-Ethyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a 4-methylphenoxy group.
1,4-Dimethylbenzene: Lacks the ether functionality but has a similar aromatic structure.
4-Ethylphenol: Contains an ethyl group and a hydroxyl group on the benzene ring.
Uniqueness: 1-Ethyl-4-(4-methylphenoxy)benzene is unique due to the presence of both an ethyl group and a 4-methylphenoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61343-80-4 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-ethyl-4-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-3-13-6-10-15(11-7-13)16-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
MYPAIIPAEVVWKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
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